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molecular formula C13H22N2O B3119524 N-[2-(4-Amino-2-methylphenoxy)ethyl]-N,N-diethylamine CAS No. 251372-18-6

N-[2-(4-Amino-2-methylphenoxy)ethyl]-N,N-diethylamine

Cat. No. B3119524
M. Wt: 222.33 g/mol
InChI Key: ZAEKMFPFNPVTMX-UHFFFAOYSA-N
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Patent
US07592373B2

Procedure details

3.10 g (12.3 mmol) of diethyl[2-(2-methyl-4-nitrophenoxy)ethyl]amine is dissolved in 250 mL of ethyl acetate, 0.55 g of Raney nickel is added, and the mixture is hydrogenated for 36 hours at 50 psi and ambient temperature. The catalyst is filtered off and the filtrate is evaporated down in vacuo. Yield: 2.70 g (99% of theory); C13H22N2O (M=222.33); calc.: molecular ion peak (M+H)+: 223; found: molecular ion peak (M+H)+: 223; Rf value: 0.35 (silica gel, dichloromethane/methanol (9:1)).
Name
diethyl[2-(2-methyl-4-nitrophenoxy)ethyl]amine
Quantity
3.1 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
0.55 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([N:3]([CH2:17][CH3:18])[CH2:4][CH2:5][O:6][C:7]1[CH:12]=[CH:11][C:10]([N+:13]([O-])=O)=[CH:9][C:8]=1[CH3:16])[CH3:2]>C(OCC)(=O)C.[Ni]>[CH2:17]([N:3]([CH2:1][CH3:2])[CH2:4][CH2:5][O:6][C:7]1[CH:12]=[CH:11][C:10]([NH2:13])=[CH:9][C:8]=1[CH3:16])[CH3:18]

Inputs

Step One
Name
diethyl[2-(2-methyl-4-nitrophenoxy)ethyl]amine
Quantity
3.1 g
Type
reactant
Smiles
C(C)N(CCOC1=C(C=C(C=C1)[N+](=O)[O-])C)CC
Name
Quantity
250 mL
Type
solvent
Smiles
C(C)(=O)OCC
Step Two
Name
Quantity
0.55 g
Type
catalyst
Smiles
[Ni]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The catalyst is filtered off
CUSTOM
Type
CUSTOM
Details
the filtrate is evaporated down in vacuo

Outcomes

Product
Details
Reaction Time
36 h
Name
Type
Smiles
C(C)N(CCOC1=C(C=C(C=C1)N)C)CC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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